Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl carbamate.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine and carbon dioxide.
Scientific Research Applications
Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infections and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This can lead to the inhibition of cellular processes and ultimately cell death. The compound may also interact with enzymes and other proteins, disrupting their normal function .
Comparison with Similar Compounds
Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can be compared with other imidazole derivatives such as:
Metronidazole: A well-known antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another antimicrobial agent with similar uses to metronidazole but with a longer half-life.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa, similar to metronidazole and tinidazole.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications compared to other imidazole derivatives .
Properties
CAS No. |
55455-44-2 |
---|---|
Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C9H14N4O4/c1-3-17-9(14)10-4-5-12-7(2)11-6-8(12)13(15)16/h6H,3-5H2,1-2H3,(H,10,14) |
InChI Key |
JZZNMTVVLQNABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCN1C(=NC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.